![molecular formula C14H17N3O3 B362369 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 361998-66-5](/img/structure/B362369.png)

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

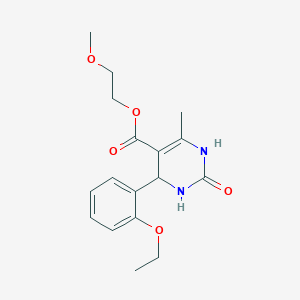

The compound “2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains an imidazole ring and a morpholine ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, and it’s a key component in many biologically active molecules . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, often used in organic synthesis as a building block.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and morpholine rings. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Morpholine rings can also undergo a variety of reactions, including electrophilic aromatic substitutions .

Scientific Research Applications

Polymerization Studies

Imidazole-based monomers, such as 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone, can be used in the synthesis of copolymers. For instance, they can be combined with methyl methacrylate (MMA) to create copolymers at various ratios . The resulting copolymers have been found to have higher thermal stability than neat PMMA .

Catalysts

Imidazole-containing polymers are widely used as catalysts . The presence of the imidazole ring in a polymeric system is particularly advantageous because of the ease of chemical modification of imidazole functionality .

Adsorbents

Imidazole-containing polymers can also be used as adsorbents . Their unique chemical structure allows them to effectively capture and hold onto various substances.

Polyelectrolytes

Imidazole-containing polymers can function as polyelectrolytes . These materials can conduct electricity, making them useful in a variety of applications, from batteries to sensors.

Membranes

Imidazole-containing polymers can be used to create membranes . These membranes can be used in a variety of applications, including filtration and separation processes.

Sensors

Imidazole-containing polymers can be used in the creation of sensors . The imidazole functionality can be chemically modified to respond to specific stimuli, making these polymers ideal for use in sensor technology.

Energy Storage Materials

Imidazole-containing polymers can be used as energy storage materials . Their unique chemical properties allow them to store and release energy efficiently.

Drug Delivery Systems

New imidazole monomers synthesized in recent years have been used in drug delivery systems . The imidazole functionality can be chemically modified to respond to specific stimuli, allowing for targeted drug delivery.

Mechanism of Action

Target of Action

It is known that imidazole-based compounds, which this compound is a part of, have a wide range of bioactivity . They are structures with high pharmaceutical activity, showing good tissue penetration and permeability .

Mode of Action

It is known that imidazole and its derivatives can show antibacterial activities against various microorganisms . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .

Biochemical Pathways

Imidazole and its derivatives are important components of many biomolecules such as histidine, purine, biotin, vitamin b12, and histamine .

Pharmacokinetics

Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water , which could influence their bioavailability.

Result of Action

It has been reported that some imidazole derivatives have remarkable antibacterial activity .

Action Environment

It is known that the excessive, long-term, and uncontrolled use of antibiotic agents may cause the existing bacteria to develop resistance to the drug .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical properties. Given the presence of the imidazole and morpholine rings, which are found in many biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug discovery .

properties

IUPAC Name |

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUYLPIXBHRBQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)

![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)

![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)